TGN-020

概要

準備方法

合成経路と反応条件

TGN 020の合成は、ニコチノイルクロリドと2-アミノ-1,3,4-チアゾールの直接縮合を伴います。 この反応は、通常、目的の生成物を85%以上の収率で得られます . 反応は、窒素雰囲気下、ジクロロメタン中で、N-メチルモルホリンを塩基として行われます .

工業生産方法

TGN 020の具体的な工業生産方法は広く文書化されていませんが、上記で述べた合成経路は工業生産のためにスケールアップできます。 主要なステップには、出発原料の純度を確保し、反応条件を制御して、最終生成物の高収率と純度を実現することが含まれます。

化学反応の分析

反応の種類

TGN 020は、チアゾール環やピリジン環などの反応性官能基の存在により、主に置換反応を起こします。 これらの反応は、化合物をさまざまな用途のために修飾するために利用できます。

一般的な試薬と条件

置換反応: 一般的な試薬には、ハロゲン化剤と求核剤が含まれます。 反応は、通常、ジクロロメタンやジメチルスルホキシドなどの極性溶媒中で行われます。

酸化と還元: TGN 020自体は酸化や還元に通常は供されませんが、その誘導体は特定の条件下でこれらの反応を受ける可能性があります。

主要な生成物

TGN 020を含む反応から生成される主な生成物は、通常、官能基が修飾された誘導体であり、これは医薬品化学におけるさらなる研究開発に使用できます。

科学研究への応用

化学

TGN 020は、細胞における水の輸送メカニズムの研究において、ツール化合物として使用されます。 アクアポリン4を選択的に阻害する能力により、さまざまな生理学的プロセスにおけるこのタンパク質の役割を理解するのに役立ちます .

生物学

生物学的研究では、TGN 020は、アクアポリン4阻害が細胞の水ホメオスタシスに与える影響を研究するために使用されます。 動物モデルで虚血誘発性脳浮腫を軽減することが示されており、その潜在的な治療用途が強調されています .

医学

TGN 020は、脳浮腫、視神経脊髄炎、その他の神経疾患などの疾患を治療する可能性について調査されています。 脳血流を増加させ、脳浮腫を軽減する能力は、さらなる臨床研究のための有望な候補です .

産業

製薬業界では、TGN 020は、アクアポリン4を標的とする新しい治療薬の開発に使用されています。 このタンパク質を選択的に阻害することで、神経疾患の治療を目的とした薬物の設計の基礎となります .

科学的研究の応用

Scientific Research Applications

1. Neurological Recovery Post-Stroke

TGN-020 has been investigated for its ability to reduce brain edema and promote neurological recovery following ischemic strokes. In animal models, treatment with this compound resulted in:

- Reduction in Brain Swelling : this compound-treated groups exhibited significantly smaller brain swelling volumes compared to control groups, with reductions noted at both 1 day and 14 days post-stroke.

- Decreased Lesion Volumes : The infarct volume was reduced by approximately 67% at 1 day post-stroke and 53% at 14 days post-stroke in treated animals compared to controls .

| Time Point | Control Group (%HLV) | This compound Group (%HLV) | Reduction (%) |

|---|---|---|---|

| 1 Day Post-Stroke | 57.94 ± 6.68 | 39.05 ± 6.43 | 32.5 |

| 14 Days Post-Stroke | 45.25 ± 3.11 | 24.30 ± 1.88 | 46.3 |

2. Treatment of Neurological Disorders

This compound has shown promise in treating conditions such as neuromyelitis optica and other neurological disorders characterized by edema and inflammation:

- Aquaporin Inhibition : By inhibiting AQP4, this compound helps restore cellular water homeostasis, which is crucial for reducing edema associated with these conditions .

Mechanistic Insights

The mechanism by which this compound operates involves the selective blockade of AQP4 channels, which affects water transport across cell membranes:

- Astrogliosis Reduction : Studies indicate that this compound treatment correlates with reduced astrogliosis (the proliferation of astrocytes in response to injury) in peri-infarct regions, suggesting a neuroprotective effect .

Imaging Applications

1. Positron Emission Tomography (PET)

This compound has been developed as a ligand for PET imaging to visualize AQP4 distribution in vivo:

- Development of [11C]this compound : This radiolabeled compound allows for non-invasive imaging of AQP4 levels, aiding in the diagnosis and understanding of diseases where AQP4 plays a critical role, such as Alzheimer's disease and epilepsy .

Case Studies

Case Study: Effects on Diabetic Retinopathy

In a study focusing on diabetic retinopathy, this compound was administered via intravitreal injection, leading to significant suppression of retinal edema in diabetic rat models:

作用機序

TGN 020は、脳の水ホメオスタシスの維持に重要な役割を果たす水チャネルタンパク質であるアクアポリン4を選択的に阻害することで作用を発揮します。 このチャネルをブロックすることにより、TGN 020は細胞膜を横切る水の移動を減らし、脳浮腫などの状態を軽減します . アクアポリン4の阻害は、脳から代謝廃棄物をクリアするのに関与するグリンパティックシステムにも影響を与えます .

類似化合物の比較

類似化合物

ORI-TRN-002: 作用機序は似ていますが、溶解性が向上し、タンパク質結合が低い、新規のアクアポリン4阻害剤.

独自性

TGN 020は、アクアポリン4に対する高い選択性と、動物モデルにおける脳浮腫の軽減を実証した有効性により際立っています。 そのよく文書化された合成と確立された生物学的活性は、研究と治療開発の両方に貴重な化合物となっています .

類似化合物との比較

Similar Compounds

ORI-TRN-002: A novel aquaporin 4 inhibitor with a similar mechanism of action but improved solubility and lower protein binding.

AER-270: Another investigational drug targeting aquaporin 4, known for its potential to reduce cerebral edema.

Uniqueness

TGN 020 stands out due to its high selectivity for aquaporin 4 and its demonstrated efficacy in reducing brain edema in animal models. Its well-documented synthesis and established biological activity make it a valuable compound for both research and therapeutic development .

生物活性

TGN-020, a novel aquaporin 4 (AQP4) inhibitor, has garnered attention for its potential therapeutic applications in neurological disorders, particularly in the context of cerebral ischemia and related pathologies. This article synthesizes findings from various studies that elucidate the biological activity of this compound, focusing on its mechanisms of action, efficacy in reducing brain edema, and implications for glymphatic function.

This compound functions primarily as an AQP4 channel blocker with an IC50 value of approximately 3.1 μM . By inhibiting AQP4, this compound influences water transport across cell membranes, which is crucial during pathological conditions such as ischemia. The compound has been shown to modulate several signaling pathways, notably the extracellular signal-regulated kinase (ERK) pathway, which plays a significant role in inflammation and apoptosis following cerebral ischemia-reperfusion (I/R) injury .

Brain Edema Reduction

Multiple studies have demonstrated the efficacy of this compound in reducing brain edema associated with ischemic events. In a controlled experiment involving mice subjected to focal cerebral ischemia, this compound pretreatment resulted in a significant reduction in both brain swelling volume (%BSV) and hemispheric lesion volume (%HLV). Specifically, the %BSV was reduced from 20.8 ± 5.9% in the control group to 12.1 ± 6.3% in the this compound treated group (p < 0.05) . Similarly, the %HLV decreased from 30.0 ± 9.1% to 20.0 ± 7.6% (p < 0.05), highlighting this compound's potential as a neuroprotective agent.

| Parameter | Control Group (% ± SD) | This compound Group (% ± SD) | p-value |

|---|---|---|---|

| % Brain Swelling Volume | 20.8 ± 5.9 | 12.1 ± 6.3 | <0.05 |

| % Hemispheric Lesion Volume | 30.0 ± 9.1 | 20.0 ± 7.6 | <0.05 |

Inhibition of Inflammation

This compound also mitigates inflammation induced by I/R injury by reducing the activation of astrocytes and microglia . The compound decreases the secretion of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), contributing to improved neurological outcomes post-injury . RNA sequencing analysis has revealed that this compound treatment leads to differential expression of genes involved in inflammatory responses and cellular apoptosis.

Study on Cerebral Ischemia

In a recent study published in September 2023, researchers investigated the effects of this compound on glymphatic function following cerebral I/R injury . The study utilized various methodologies including TTC staining and RNA sequencing to assess the impact on inflammation and apoptosis:

- Findings : this compound treatment improved glymphatic function by inhibiting astrocyte proliferation and reducing tracer accumulation in peri-infarct areas.

- Mechanism : The inhibition of AQP4 led to reduced activation of the ERK1/2 pathway, thereby decreasing inflammatory responses.

Diabetic Retinopathy Model

Another significant study explored the effects of this compound on diabetic retinopathy using streptozotocin-induced diabetic rats . The results indicated that:

- VEGF Expression : Immunohistochemical analysis showed decreased expression of vascular endothelial growth factor (VEGF) in this compound treated groups compared to controls.

- Cellular Volume Changes : The addition of this compound suppressed increases in retinal Müller cell volumes under high glucose conditions, indicating potential benefits for managing retinal edema associated with diabetes.

特性

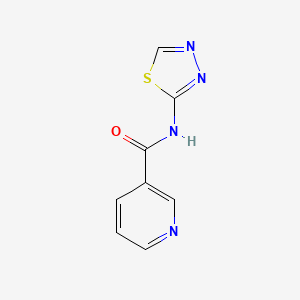

IUPAC Name |

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4OS/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8/h1-5H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEGZHOPKZFKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400268 | |

| Record name | N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51987-99-6 | |

| Record name | N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of TGN-020?

A1: this compound is a potent and selective inhibitor of Aquaporin-4 (AQP4) [, , , ]. AQP4 is a water channel protein abundantly expressed in the central nervous system, primarily in astrocyte end-feet [, ].

Q2: How does this compound interact with AQP4?

A2: While the exact binding mechanism of this compound to AQP4 is still under investigation, it is hypothesized that this compound interacts with specific amino acid residues within the AQP4 channel pore, effectively blocking water transport [, ].

Q3: What are the downstream effects of AQP4 inhibition by this compound?

A3: Inhibition of AQP4 by this compound has been shown to:

- Reduce brain edema: In various preclinical models of stroke, traumatic brain injury, and spinal cord injury, this compound administration significantly reduced edema formation and improved neurological outcomes [, , , , ].

- Attenuate neuroinflammation: this compound treatment has been associated with decreased levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and reduced astrogliosis in models of stroke and neuropathic pain [, , ].

- Modulate glymphatic function: Research suggests that this compound can influence the glymphatic system, a brain-wide network responsible for clearing waste products. Studies have reported both impaired and enhanced glymphatic transport with this compound, highlighting the complex interplay between AQP4 and this system [, ].

- Influence neuronal activity: By modulating astrocyte volume and potassium buffering, AQP4 inhibition with this compound can indirectly influence the activity of nearby neurons. For example, studies in the hypothalamus have shown that this compound can alter the firing rate of vasopressin neurons [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C8H6N4OS, and its molecular weight is 206.24 g/mol [].

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research excerpts do not include specific spectroscopic data, it's important to note that techniques like NMR and mass spectrometry are routinely used for structural characterization of compounds like this compound [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。